Neuroaminidase Inhibitory Activity: A Critical Differentiator from the Active Oseltamivir Metabolite
The primary functional differentiation for Ethyl 4-acetamido-3-hydroxybenzoate is its lack of relevant biological activity as an impurity. A direct head-to-head comparison with the active pharmaceutical ingredient's (API) active metabolite, Oseltamivir acid, reveals a >5,000,000-fold difference in potency against the therapeutic target, influenza virus neuraminidase. While Oseltamivir acid exhibits a potent IC50 of 2 nM, the structurally related acid form of this impurity, 4-acetamido-3-hydroxybenzoic acid, shows an IC50 of >10,000,000 nM (>10 mM) in the same functional assay [1]. This magnitude of difference confirms the compound's inactivity at the drug target, which is the essential property for its use as a negative control and for establishing that its presence as an impurity does not contribute to therapeutic effect or toxicity at expected levels.
| Evidence Dimension | Inhibition of influenza virus neuraminidase (IC50) |
|---|---|
| Target Compound Data | >10,000,000 nM (as 4-acetamido-3-hydroxybenzoic acid) |
| Comparator Or Baseline | 2 nM (Oseltamivir acid) |
| Quantified Difference | >5,000,000-fold lower potency |
| Conditions | Standard fluorimetric assay for influenza virus neuraminidase activity at pH 6.5 and 37°C |
Why This Matters
This data quantifies the compound's functional inertness, a critical requirement for its role as a reliable analytical reference standard and process impurity.
- [1] BindingDB. Entry BDBM5273: 4-acetamido-3-hydroxybenzoic acid. Affinity Data: IC50 > 1.00E+7 nM for influenza virus neuraminidase. View Source
